2,4,5-trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide
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Overview
Description
2,4,5-Trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide is an organic compound with the molecular formula C11H14Cl3NO3S It is a sulfonamide derivative, characterized by the presence of three chlorine atoms and an ethoxypropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3-ethoxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
2,4,5-Trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, the compound effectively prevents bacterial proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trichlorobenzenesulfonamide
- 2,4,5-Trichlorophenoxyacetic acid
- 1,2,4-Trichlorobenzene
Comparison
2,4,5-Trichloro-N-(3-ethoxypropyl)benzene-1-sulfonamide is unique due to the presence of the ethoxypropyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential antimicrobial agent.
Properties
Molecular Formula |
C11H14Cl3NO3S |
---|---|
Molecular Weight |
346.7 g/mol |
IUPAC Name |
2,4,5-trichloro-N-(3-ethoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14Cl3NO3S/c1-2-18-5-3-4-15-19(16,17)11-7-9(13)8(12)6-10(11)14/h6-7,15H,2-5H2,1H3 |
InChI Key |
BQYHCPKHVHTWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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